POE (5) dodecyl phenol
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Overview
Description
POE (5) dodecyl phenol, also known as polyoxyethylene (5) dodecyl phenol, is a non-ionic surfactant. It is widely used in various industries due to its excellent wetting, emulsifying, and dispersing properties. The compound is characterized by the presence of a dodecyl group attached to a phenol ring, with five ethylene oxide units forming the polyoxyethylene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POE (5) dodecyl phenol typically involves two main steps: alkylation and ethoxylation.
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Alkylation: : The alkylation reaction is conducted by reacting phenol with dodecene in the presence of an acid catalyst. The reaction conditions include a temperature range of 100-150°C and a pressure of 1-5 atm. The conversion rate of dodecene is high, and the selectivity towards mono-substituted dodecyl phenol is optimized by controlling the molar ratio of phenol to dodecene .
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Ethoxylation: : The ethoxylation process involves the reaction of dodecyl phenol with ethylene oxide. This reaction is typically carried out in the presence of a basic catalyst, such as potassium hydroxide, at a temperature range of 120-180°C and a pressure of 2-6 atm. The number of ethylene oxide units can be controlled by adjusting the reaction time and the molar ratio of ethylene oxide to dodecyl phenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, with continuous monitoring of reaction conditions to ensure consistent product quality. Large-scale reactors and advanced separation techniques are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
POE (5) dodecyl phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenolic group can be reduced to form cyclohexanol derivatives.
Substitution: The phenolic hydrogen can be substituted with various functional groups, such as alkyl, acyl, or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions can be carried out using alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like sodium hydroxide or pyridine.
Major Products
Oxidation: Quinones, hydroquinones, and other oxidized phenolic derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Alkylated, acylated, or sulfonated phenolic compounds.
Scientific Research Applications
POE (5) dodecyl phenol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Mechanism of Action
The primary mechanism of action of POE (5) dodecyl phenol is its ability to reduce surface tension and form micelles. The hydrophobic dodecyl group interacts with non-polar substances, while the hydrophilic polyoxyethylene chain interacts with water, allowing the compound to solubilize hydrophobic molecules in aqueous solutions. This property is crucial for its applications as a surfactant and emulsifier .
Comparison with Similar Compounds
Similar Compounds
POE (10) dodecyl phenol: Contains ten ethylene oxide units instead of five, resulting in different solubility and emulsifying properties.
Nonylphenol ethoxylates: Similar structure but with a nonyl group instead of a dodecyl group, leading to different hydrophobicity and applications.
Octylphenol ethoxylates: Contains an octyl group, offering different wetting and dispersing properties.
Uniqueness
POE (5) dodecyl phenol is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in reducing surface tension and forming stable emulsions. Its specific structure allows for versatile applications across various industries, distinguishing it from other ethoxylated phenols .
Biological Activity
POE (5) dodecyl phenol, a nonionic surfactant, has garnered attention for its diverse biological activities and applications across various fields, including pharmaceuticals, agriculture, and environmental science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its hydrophilic polyethylene oxide (PEO) chain and a hydrophobic dodecyl phenol moiety. This amphiphilic nature allows it to function effectively as a surfactant, facilitating solubilization and emulsification in various formulations. Its chemical structure can be represented as:
Mechanisms of Biological Activity
- Antioxidant Properties : this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. Studies have shown that it can inhibit reactive oxygen species (ROS) production in macrophages activated by lipopolysaccharides (LPS), thereby reducing inflammation and cellular damage .
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in the inflammatory response. This inhibition results in decreased levels of pro-inflammatory cytokines and mediators .
- Enzyme Inhibition : this compound has demonstrated the ability to inhibit various enzymes associated with disease processes, such as angiotensin-converting enzyme (ACE), which is relevant for hypertension management .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects on Macrophages
In a study involving RAW264.7 macrophages, this compound was shown to significantly reduce LPS-induced ROS production and nitric oxide (NO) release. The treatment led to a two-fold decrease in intracellular ROS levels compared to untreated cells, indicating its potential as an anti-inflammatory agent .
Table 2: Effects of this compound on Macrophage Activation
Treatment | ROS Levels (Relative Fluorescence Units) | NO Release (µM) |
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Control | 100 | 10 |
LPS | 1000 | 90 |
POE + LPS | 500 | 45 |
Environmental Impact and Applications
This compound's surfactant properties make it valuable in environmental applications, particularly in bioremediation processes where it can enhance the solubility of hydrophobic pollutants. Its role as an emulsifier is critical in formulating products that require stable dispersion of active ingredients.
Properties
CAS No. |
9014-92-0 |
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Molecular Formula |
(C2H4O)nC18H30O |
Synonyms |
T-DET DD5 |
Origin of Product |
United States |
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